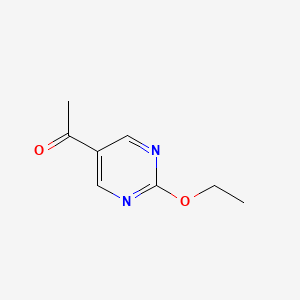
1-(2-Ethoxypyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxypyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an ethanone group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrimidin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base to form 2-ethoxypyrimidine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion rates and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(2-Ethoxypyrimidin-5-yl)ethanone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Ethoxypyrimidine: Similar structure but lacks the ethanone group.
5-Acetyl-2-ethoxypyrimidine: Similar structure with an acetyl group instead of an ethanone group.
2-Methoxypyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and ethanone groups allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(2-ethoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Clé InChI |
JBNQLPQIRJONCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


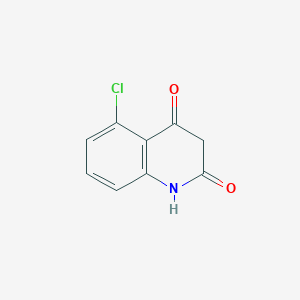
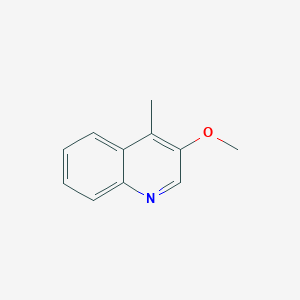
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
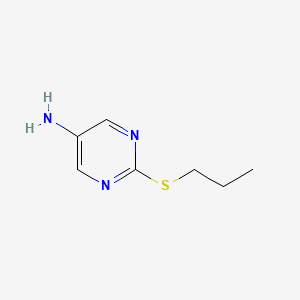
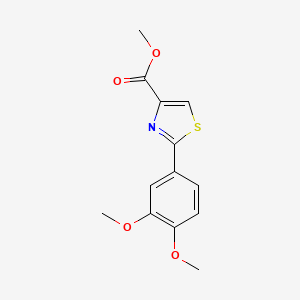
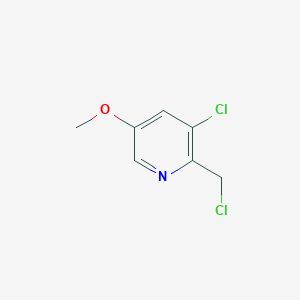
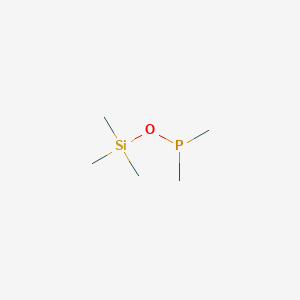
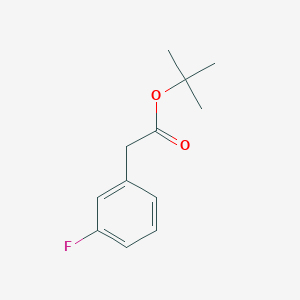
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
